N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide

Description

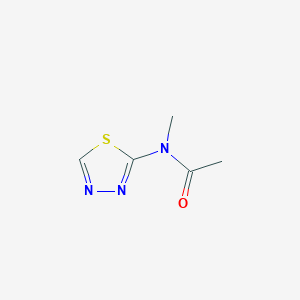

N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole ring system substituted with a methyl group and an acetamide moiety. Its molecular formula is C₆H₈N₄OS, with a molecular weight of 184.22 g/mol (predicted). The compound’s structure combines the electron-deficient thiadiazole core with a polar acetamide group, making it a versatile scaffold for medicinal chemistry and material science applications.

Properties

Molecular Formula |

C5H7N3OS |

|---|---|

Molecular Weight |

157.20 g/mol |

IUPAC Name |

N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C5H7N3OS/c1-4(9)8(2)5-7-6-3-10-5/h3H,1-2H3 |

InChI Key |

LMECMZGDQHMPRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=NN=CS1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

Formation of the 1,3,4-thiadiazole-2-amine intermediate : This involves cyclization reactions of thiosemicarbazides or related precursors to form the 1,3,4-thiadiazole ring with an amino group at the 2-position.

Acetylation of the 1,3,4-thiadiazole-2-amine with methyl-substituted acetylating agents : This step introduces the N-methylacetamide functionality.

Synthesis of 1,3,4-Thiadiazole-2-amine Intermediate

Several studies report the preparation of 1,3,4-thiadiazole-2-amine derivatives via cyclodehydration of thiosemicarbazide derivatives with appropriate carboxylic acids or related reagents.

For example, 1,3,4-thiadiazole-2-amine derivatives can be synthesized by refluxing thiosemicarbazide with aromatic carboxylic acids in the presence of phosphorus oxychloride, which facilitates ring closure to form the thiadiazole ring.

Alternatively, the ring closure can be achieved by treating thiosemicarbazides with carbon disulfide in alkaline ethanol solutions, followed by acidification to precipitate the thiadiazole-2-thione, which can be further converted to the amine form.

Acetylation to Form this compound

The key step involves acetylation of the 1,3,4-thiadiazole-2-amine with methyl-substituted acetylating agents such as acetic anhydride or chloroacetyl chloride derivatives.

Acetylation with Acetic Anhydride : A typical procedure involves refluxing 1,3,4-thiadiazole-2-amine with excess acetic anhydride and a base such as pyridine for 2 hours. The product precipitates upon cooling and can be recrystallized from methanol to yield this compound as a white solid with high purity and yields around 80–85%.

Acetylation with Chloroacetyl Chloride : Another approach uses chloroacetyl chloride added dropwise to a stirred solution of 1,3,4-thiadiazole-2-amine and a base like trimethylamine in an aprotic solvent such as tetrahydrofuran (THF) at 0 °C. After stirring and workup, the intermediate 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is obtained, which can be further reacted with methylamines to introduce the N-methyl group.

Alkylation of 2-Chloroacetamide Derivatives to Introduce N-Methyl Group

In some synthetic routes, the N-methyl substitution is introduced by nucleophilic substitution on 2-chloroacetamide derivatives.

- For example, 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide can be reacted with methylamine or other methyl-substituted amines in the presence of a base (e.g., potassium carbonate) in acetone at room temperature for several hours. The reaction proceeds via nucleophilic displacement of the chlorine atom, yielding this compound after purification.

Detailed Experimental Data and Reaction Conditions

Characterization and Analytical Data

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct acetylation with acetic anhydride | 1,3,4-Thiadiazole-2-amine, Acetic anhydride, Pyridine | Reflux 2 h | Simple, high yield, straightforward purification | Requires excess acetic anhydride and pyridine |

| Acetylation with chloroacetyl chloride + nucleophilic substitution | 1,3,4-Thiadiazole-2-amine, Chloroacetyl chloride, Trimethylamine; then methylamine, K2CO3 | 0 °C for acetylation, room temp for substitution | Allows introduction of various N-substituents | Multi-step, requires careful handling of acid chlorides |

| Ring closure from thiosemicarbazide + subsequent acetamide formation | Thiosemicarbazide, carbon disulfide, potassium hydroxide, acidification, then acetylation | Reflux and stirring steps | Builds thiadiazole ring from simple precursors | Longer reaction times, multiple purification steps |

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Anticancer Applications

The anticancer properties of N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide and its derivatives have been extensively studied. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold can induce apoptosis in cancer cells through the activation of caspases.

Case Studies and Findings

- A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their anticancer activities against various cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). Compounds with halogen substitutions showed enhanced caspase activation and apoptosis induction compared to controls .

| Compound | IC50 (µg/mL) | Cell Line | Mechanism |

|---|---|---|---|

| 4b (3-Cl) | 0.28 | MCF7 | Caspase activation |

| 4c (4-Cl) | Not specified | MCF7 | Caspase activation |

- Another study highlighted the efficacy of a specific derivative in inhibiting the growth of acute promyelocytic leukemia HL-60 cells with an IC50 of 9.6 µM. This compound also down-regulated important survival factors like MMP2 and VEGFA .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been evaluated in various animal models. The synthesis of derivatives has led to compounds that exhibit significant efficacy against induced seizures.

Research Insights

- In vivo studies demonstrated that certain derivatives were more effective than traditional anticonvulsants like valproic acid. For example, a synthesized compound showed an LD50 that was 1.8 times more effective than valproic acid in mouse models .

| Compound | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index |

|---|---|---|---|

| Compound A | 126.8 | 70 | 7.3 |

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Derivatives have shown promising results against various bacterial strains.

Findings

- Studies have reported that specific thiadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Other Biological Activities

Beyond anticancer and anticonvulsant effects, this compound has been investigated for its potential in other therapeutic areas:

Mechanism of Action

The mechanism of action of N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In anticancer research, it can inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways that promote cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 1,3,4-thiadiazole ring is a common motif in bioactive molecules. Key structural variations among analogs include:

- 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (3a) features a chloroacetamide and phenyl group, influencing steric bulk and electrophilicity . Derivatives like 5e–5m () include sulfur-linked substituents (e.g., benzylthio, methylthio), which modulate lipophilicity and redox activity.

Physical Properties

- Melting Points : Bulky substituents (e.g., benzylthio in 5h) lower melting points (133–135°C) compared to smaller groups (e.g., methylthio in 5f: 158–160°C) due to reduced crystal packing efficiency .

- Yields : Chloroacetamide derivatives (e.g., 3a, 82%) generally exhibit higher yields than sulfur-linked analogs (e.g., 5k, 72%), likely due to fewer side reactions .

Structure-Activity Relationships (SAR)

- Electron-Deficient Groups : Nitro (e.g., 5j, 5k) and chloro substituents (e.g., 3a) enhance electrophilicity, improving enzyme inhibition (e.g., Akt) but may reduce solubility .

- Hybrid Scaffolds : Triazole-thiadiazole hybrids () exhibit dual binding modes, leveraging both hydrogen bonding and hydrophobic interactions .

Biological Activity

N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and neuroprotective properties.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole moiety is known for a wide range of biological activities including:

- Anticancer : Compounds have shown significant growth inhibition in various cancer cell lines.

- Antimicrobial : Demonstrated effectiveness against bacteria and fungi.

- Neuroprotective : Potential in treating neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- Cell Line Studies : The compound exhibited potent inhibitory effects on breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. It induced cell cycle arrest at the G2/M phase, leading to apoptosis through mitochondrial pathways .

- Mechanisms : The compound's activity is attributed to its ability to down-regulate key proteins involved in tumor growth such as MMP2 and VEGFA .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | G2/M phase arrest |

| Other derivatives | HepG2 | Varies | Apoptosis induction |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Activity Against Bacteria : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it demonstrated higher antibacterial activity compared to standard drugs like streptomycin .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive (e.g., S. aureus) | Moderate to significant |

| Gram-negative (e.g., E. coli) | Moderate |

Neuroprotective Effects

The neuroprotective potential of 1,3,4-thiadiazole derivatives has been investigated:

- Mechanisms : These compounds may protect neuronal cells by reducing oxidative stress and inflammation .

- Case Studies : Several derivatives have been evaluated for their ability to mitigate neurodegenerative processes in experimental models.

Research Findings and Case Studies

Numerous studies have contributed to the understanding of the biological activities of this compound:

- Synthesis and Evaluation : A study synthesized various acetamide derivatives and evaluated their cytotoxicity against cancer cell lines using the MTT assay. The results indicated that modifications to the thiadiazole ring significantly enhanced anticancer activity .

- Comparative Studies : A comparative molecular field analysis was conducted on several derivatives to assess their spontaneous motor activity and biological efficacy. This analysis revealed structural features that correlate with enhanced biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-methyl-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives, and how are these compounds purified?

- Methodological Answer : Synthesis typically involves coupling 2-amino-1,3,4-thiadiazole derivatives with activated carbonyl intermediates. For example, EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane (DCM) with triethylamine as a base is used to facilitate amide bond formation . Purification often involves precipitation in ice-cold water followed by recrystallization from ethanol or methanol . Characterization is confirmed via IR spectroscopy (C=O stretch at ~1670–1680 cm⁻¹) and NMR (amide NH resonance at δ ~10–12 ppm) .

Q. What analytical techniques are essential for structural elucidation of This compound derivatives?

- Methodological Answer :

- X-ray crystallography using SHELXL or ORTEP-III is critical for determining molecular geometry, hydrogen bonding (e.g., R₂²(8) motifs), and π-π interactions .

- High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H]⁺ peaks with <5 ppm error) .

- ¹³C NMR distinguishes thiadiazole carbons (δ ~160–170 ppm) and acetamide carbonyls (δ ~165–170 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic packing of this compound derivatives?

- Methodological Answer : Crystallographic analysis using SHELX reveals N–H···N hydrogen bonds forming dimeric R₂²(8) motifs, which stabilize crystal packing . Weak C–H···π and π-π interactions (centroid distances ~3.6–3.7 Å) further enhance stability . Refinement protocols include riding models for H atoms (Uiso = 1.2–1.5×Ueq of parent atoms) and outlier omission for improved data accuracy .

Q. What strategies are used to optimize the anticancer activity of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives, and how are structure-activity relationships (SARs) validated?

- Methodological Answer :

- Substituent screening : Introducing electron-withdrawing groups (e.g., nitro, chloro) or arylthio moieties enhances cytotoxicity. For example, p-tolylamino substitution improved IC50 values against MCF-7 cells (0.084 ± 0.020 mmol L⁻¹) .

- Biological assays : Compounds are tested against cancer (MCF-7, A549) and non-cancer (NIH3T3) cell lines to assess selectivity . Aromatase inhibition assays (e.g., IC50 = 0.062 ± 0.004 mmol L⁻¹) further validate mechanisms .

- Molecular dynamics (MD) simulations correlate steric/electronic effects with activity .

Q. How can computational tools like WinGX or SHELXPRO enhance the refinement of crystallographic data for thiadiazole-acetamide complexes?

- Methodological Answer :

- WinGX integrates SHELXL for small-molecule refinement, enabling handling of twinned data or high-resolution macromolecular structures .

- SHELXPRO assists in generating restraints for disordered moieties (e.g., methyl groups) and validating hydrogen-bonding networks via PLATON .

- ORTEP-III visualizes thermal ellipsoids and intermolecular interactions, critical for publication-quality figures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.